Andrastin D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

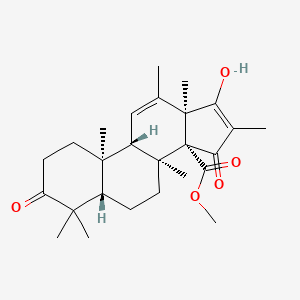

Andrastin D is a 3-oxo steroid that is andrastin C in which the acetoxy group at the 3beta position has undergone formal oxidative cleavage to afford the corresponding 3-oxo derivative. A farnesyltransferase inhibitor produced by Penicillium roqueforti, a filamentous fungus involved in the ripening of several kinds of blue cheeses. It has a role as a Penicillium metabolite and an EC 2.5.1.58 (protein farnesyltransferase) inhibitor. It is a 3-oxo steroid, a 15-hydroxy steroid, a 5beta steroid, a 17-oxo steroid, an enol, a meroterpenoid and a methyl ester. It is a conjugate acid of an this compound(1-).

科学的研究の応用

Andrastin D has been identified as a potent inhibitor of protein farnesyltransferase, an enzyme crucial for the post-translational modification of proteins involved in cell signaling pathways, particularly those related to oncogenic Ras proteins. By inhibiting this enzyme, this compound can disrupt the proliferation of cancer cells, making it a candidate for cancer therapeutics.

Cancer Research Applications

Research has demonstrated that this compound exhibits significant antitumor activity. Its ability to inhibit farnesyltransferase positions it as a valuable compound in developing targeted cancer therapies.

Case Studies

- In vitro studies indicated that this compound effectively reduced cell viability in various cancer cell lines, including A549 (lung carcinoma) and HCT116 (colon carcinoma), highlighting its potential as an adjunct therapy in cancer treatment .

- The compound's synergistic effects with established chemotherapeutics suggest its utility in overcoming drug resistance in cancer therapy .

Microbial Production and Biotechnological Applications

This compound is produced by certain strains of Penicillium, which are also involved in food fermentation processes. Understanding the biosynthetic pathways of this compound can lead to enhanced production methods through biotechnological approaches.

Biosynthetic Gene Clusters

- The identification of the biosynthetic gene clusters responsible for producing this compound in Penicillium species allows for genetic manipulation aimed at increasing yield and optimizing production conditions .

Food Science and Fermented Products

The presence of this compound in fermented foods raises interesting implications for food science. Its antimicrobial properties may contribute to the safety and preservation of fermented products.

Potential Benefits

- As a natural preservative, this compound could enhance the shelf life of cheese and other fermented products while also providing health benefits associated with its bioactive properties .

- The role of this compound in modulating gut health through its effects on microbial communities is an area warranting further investigation.

Future Directions and Research Opportunities

The applications of this compound are still being explored, with several promising avenues for future research:

- Clinical Trials : Investigating the efficacy and safety of this compound in clinical settings for cancer treatment.

- Genetic Engineering : Utilizing CRISPR-Cas9 technology to enhance the production of this compound by modifying Penicillium strains.

- Functional Foods : Exploring the incorporation of this compound into functional foods aimed at improving health outcomes.

化学反応の分析

Ti(III)-Mediated Radical Cyclization

A terminal epoxide undergoes Ti(III)-mediated radical cyclization to form a 6,6,5-fused tricyclic ketone precursor. This step establishes the core scaffold for subsequent functionalization .

Diketene Annulation

The tricyclic ketone undergoes diketene annulation to construct the bicyclo[3.3.1]nonane framework. This reaction merges two molecular units, forming two new C–C bonds with high precision .

Radical-Based Isomerization

The bicyclo[3.3.1]nonane core is isomerized to a 6,5-fused ring system via a radical-mediated process. Traditional acid-induced carbocation methods failed, highlighting the superiority of radical biomimicry for this transformation .

Oxidative Rearrangement

Late-stage oxidation and skeletal rearrangement convert intermediates into Andrastin D. This step includes lactone formation and stereochemical adjustments critical for biological activity .

Reaction Conditions and Yields

Comparative Analysis of Isomerization Methods

| Method | Efficiency | Selectivity | Applicability to this compound |

|---|---|---|---|

| Radical Biomimicry | High | Excellent | Successful |

| Acid-Induced Carbocation | Low | Poor | Failed due to side reactions |

Mechanistic Insights

-

Radical Cyclization : Proceeds via single-electron transfer (SET) to generate epoxy radicals, enabling controlled ring formation .

-

Diketene Annulation : Utilizes enolate intermediates for regioselective bond formation .

-

Lactonization : Involves nucleophilic attack by a hydroxyl group on an activated carbonyl, facilitated by oxidative conditions .

These reactions collectively underscore the strategic use of annulative and radical-based methods to access structurally intricate meroterpenoids like this compound. The integration of modern synthetic techniques with biosynthetic principles enables efficient construction of challenging molecular architectures.

特性

分子式 |

C26H36O5 |

|---|---|

分子量 |

428.6 g/mol |

IUPAC名 |

methyl (5S,8S,9S,10R,13R,14R)-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-3,15-dioxo-1,2,5,6,7,9-hexahydrocyclopenta[a]phenanthrene-14-carboxylate |

InChI |

InChI=1S/C26H36O5/c1-14-13-17-23(5)11-10-18(27)22(3,4)16(23)9-12-24(17,6)26(21(30)31-8)20(29)15(2)19(28)25(14,26)7/h13,16-17,28H,9-12H2,1-8H3/t16-,17+,23-,24+,25+,26-/m1/s1 |

InChIキー |

SMUNNMAWNRFDPB-UWWAQUNASA-N |

異性体SMILES |

CC1=C[C@H]2[C@@]3(CCC(=O)C([C@H]3CC[C@@]2([C@]4([C@@]1(C(=C(C4=O)C)O)C)C(=O)OC)C)(C)C)C |

正規SMILES |

CC1=CC2C3(CCC(=O)C(C3CCC2(C4(C1(C(=C(C4=O)C)O)C)C(=O)OC)C)(C)C)C |

同義語 |

andrastin D |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。